REACTION_CXSMILES
|
C([CH:4]1[CH2:8][CH:7]([CH2:9][CH2:10][CH2:11][CH3:12])[O:6][C:5]1=[O:13])(=O)C.S([O-])(O)(=O)=O.[Na+].[CH2:20]([OH:23])[CH2:21]O.O1C=C[CH2:26][C:25]1=O.C(O)C>C1(C)C=CC(S(O)(=O)=O)=CC=1.[O-]CC.[Na+].O.C1CCCCC1>[CH2:9]([CH:7]1[CH2:8][C:4]([C:5]([O:6][CH2:25][CH3:26])=[O:13])=[C:20]([CH3:21])[O:23]1)[CH2:10][CH2:11][CH3:12] |f:1.2,7.8|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
catalyst
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
3-acetyl-5-butyl-dihydro-2 (3H)-furanone
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1C(OC(C1)CCCC)=O
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
750 g
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
glycol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(CC=C1)=O
|
Name
|
ketal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture
|
Quantity
|
94.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
71 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated to reflux
|
Type
|
CUSTOM
|
Details
|
formed by the reaction
|
Type
|
CUSTOM
|
Details
|
was collected in a Dean Stark Trap
|
Type
|
CUSTOM
|
Details
|
by stripping on a Rotovap under vacuum to a temperature of 90° C
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried on a Rotovap
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1OC(=C(C1)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.6 g | |
YIELD: PERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |